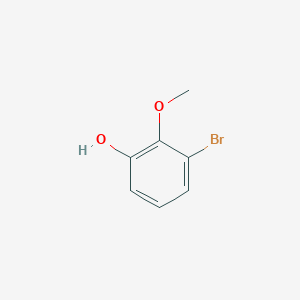

3-Bromo-2-methoxyphenol

Description

Contextualization within Halogenated Phenols and Guaiacol (B22219) Derivatives

Halogenated phenols are a class of organic compounds that have garnered considerable attention due to their widespread presence as environmental contaminants and their utility as versatile intermediates in chemical synthesis. rsc.orgscholarsresearchlibrary.com These compounds are used in the production of pesticides, herbicides, and flame retardants. rsc.org The introduction of a halogen atom to the phenolic ring significantly influences the compound's reactivity, acidity, and biological activity.

3-Bromo-2-methoxyphenol is specifically a derivative of guaiacol (2-methoxyphenol), a naturally occurring organic compound that is a decomposition product of lignin. nih.gov The parent compound, guaiacol, and its derivatives are notable for their presence in wood smoke and their use as flavorants. The addition of a bromine atom at the 3-position of the guaiacol structure introduces a valuable synthetic handle, allowing for a variety of coupling reactions and further functionalization. vulcanchem.comcymitquimica.com This positions this compound as a key member of the halogenated guaiacol family, which is explored for its unique chemical properties and potential applications.

Significance in Advanced Organic Synthesis and Material Science

The strategic placement of the bromo, methoxy (B1213986), and hydroxyl groups on the aromatic ring makes this compound a valuable precursor in advanced organic synthesis. cymitquimica.comchemshuttle.com The bromine atom serves as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. vulcanchem.com The hydroxyl and methoxy groups can be further modified, providing pathways to a diverse array of more complex molecules. chemshuttle.com For instance, the hydroxyl group can undergo etherification or esterification, while the methoxy group can be cleaved to yield a catechol derivative, opening up additional avenues for structural elaboration. chemshuttle.com

In the realm of material science, the bromine atom in this compound imparts flame-retardant properties. chemshuttle.com Brominated compounds are well-known for their ability to interfere with the combustion process, making them valuable additives in polymers. chemshuttle.com The phenolic hydroxyl group also allows for the incorporation of this molecule into polymer backbones or as a surface modification agent, potentially enhancing the thermal stability and other properties of the resulting materials. chemshuttle.com

Overview of Research Trajectories: From Synthetic Methodologies to Mechanistic Elucidation and Application

Research concerning this compound encompasses a broad spectrum of activities, from the development of efficient synthetic routes to the investigation of its reaction mechanisms and the exploration of its applications.

Synthetic Methodologies: The synthesis of this compound typically involves the selective bromination of 2-methoxyphenol (guaiacol). vulcanchem.comevitachem.com Challenges in synthesis often revolve around achieving high regioselectivity, as bromination can potentially occur at other positions on the aromatic ring. vulcanchem.com Researchers have explored various brominating agents, such as N-bromosuccinimide (NBS), and reaction conditions to optimize the yield of the desired 3-bromo isomer. vulcanchem.comchemicalbook.com One documented synthesis involves the reaction of 2-bromo-6-formyl-anisole with trifluoroperacetic acid. prepchem.com Another approach involves the direct bromination of 2-methoxyphenol with bromine in acetic acid. vulcanchem.com

Mechanistic Elucidation: Understanding the reactivity of this compound is crucial for its effective utilization. The electronic effects of the methoxy and hydroxyl groups influence the reactivity of the bromine atom in nucleophilic substitution and cross-coupling reactions. evitachem.com Studies on related halogenated phenols have investigated their degradation pathways and the kinetics of their reactions with various oxidizing agents, providing insights into their chemical behavior. rsc.org

Applications: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. cymitquimica.comchemshuttle.com It is a building block for creating functionalized phenolic systems and biaryl structures through cross-coupling reactions. chemshuttle.com In material science, its utility in developing flame-retardant polymers is a key area of interest. chemshuttle.com Furthermore, derivatives of this compound have been investigated for their potential biological activities. vulcanchem.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | nih.gov |

| Molecular Weight | 203.03 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.comchemshuttle.com |

| Boiling Point | ~130-135°C | chemshuttle.com |

| Melting Point | 35-36°C | sigmaaldrich.com |

| Solubility | Limited in water, soluble in organic solvents | chemshuttle.com |

| CAS Number | 88275-88-1 | chemshuttle.comnih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Peak Information | Source |

| ¹H NMR (CDCl₃) | δ 3.92 (s, 3H, OCH₃), 5.73 (br. s, 1H, OH), 6.91 (m, 2H, Ar-H), 7.06 (dd, 1H, Ar-H) | nih.gov |

| ¹³C NMR (CDCl₃) | δ 61.1, 115.0, 115.8, 124.7, 125.9, 144.6, 150.1 | nih.gov |

| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O of methoxy), ~550 cm⁻¹ (C-Br stretch) | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHTZHONAUQNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619275 | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88275-88-1 | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88275-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 2 Methoxyphenol

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the aromatic ring of 2-methoxyphenol. This transformation is typically accomplished by treating 2-methoxyphenol with a suitable brominating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, which is significantly influenced by the activating nature of the hydroxyl and methoxy (B1213986) groups already present on the benzene (B151609) ring.

Green Chemistry Principles in Bromination Reactions

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. In the context of bromination, this translates to avoiding the use of hazardous reagents like elemental bromine, minimizing waste, and employing milder reaction conditions. acsgcipr.org

A significant focus of green chemistry in this area is the replacement of molecular bromine with safer and more selective brominating agents. N-Bromosuccinimide (NBS) is a widely used alternative that is a solid and easier to handle than liquid bromine. cambridgescholars.comccspublishing.org.cn Reactions using NBS can often be carried out under milder conditions and can offer improved regioselectivity. nih.gov

Other green approaches include the use of bromide salts in conjunction with an oxidant. researchgate.netsemanticscholar.org For example, a combination of potassium bromide (KBr) and potassium bromate (B103136) (KBrO3) in an aqueous medium can generate bromine in situ. semanticscholar.orgrsc.orgchemrxiv.org This method avoids the direct handling of bromine and often uses water as a solvent, which is a significant environmental benefit. researchgate.netresearchgate.net The use of ionic liquids as reaction media for bromination has also been investigated as a greener alternative. researchgate.net Furthermore, optimizing reaction conditions to improve atom economy, such as minimizing the use of excess reagents, is a key principle of green chemistry applied to bromination reactions. acsgcipr.org

Data Table: Examples of Bromination Reactions of 2-Methoxyphenol (Guaiacol)

| Brominating Agent/System | Catalyst/Solvent | Product(s) | Yield | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 5-Bromo-2-methoxyphenol | 90% | chemicalbook.com |

| Hydrogen Bromide (HBr) / Di-4-chlorophenyl-sulfoxide | Acetonitrile | 4-Bromo-2-methoxyphenol | - | ccspublishing.org.cn |

| N-Bromosuccinimide (NBS) / [Bmim]Br (Ionic Liquid) | - | p-Bromoguaiacol, o-Bromoguaiacol | - | researchgate.net |

| Bromine (Br2) | Iron powder (catalyst) | 5-Bromo-2-methoxyphenol (after protection/deprotection) | - | google.com |

Solvent Effects and Reaction Conditions for Enhanced Yield and Reduced By-product Formation

The choice of solvent and reaction conditions is paramount in the synthesis of 3-Bromo-2-methoxyphenol, primarily to control the regioselectivity of the bromination step and to minimize the formation of undesired isomers and polybrominated by-products. The bromination of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol (B47542) is highly activating, making the aromatic ring susceptible to substitution, but this high reactivity can also lead to a lack of selectivity. youtube.com

Solvent polarity plays a critical role in the outcome of the bromination of phenols. youtube.com In polar solvents like water, bromine can ionize more readily, leading to a highly reactive electrophile and often resulting in the formation of polybrominated products. For instance, reacting phenol with bromine water typically yields 2,4,6-tribromophenol (B41969) as a precipitate. youtube.com To achieve mono-bromination and control the position of substitution, less polar solvents are often employed. The use of chlorinated solvents, for example, has been shown to favor a higher ortho-to-para product ratio in the bromination of phenol with reagents like N-bromosuccinimide (NBS). rsc.org

Furthermore, the choice of the brominating agent itself, in conjunction with the solvent, dictates the reaction's selectivity. While molecular bromine (Br₂) is a common reagent, its high reactivity can be difficult to control. Reagents like N-bromosuccinimide (NBS) and 2,4,4,6-tetrabromocyclohexa-2,5-dienone are known to influence the ortho:para ratio based on the solvent used. rsc.org The selectivity of these reagents is attributed to their ability to act as efficient scavengers for hydrobromic acid, a by-product that can affect the reaction course. rsc.org For instance, using esters like ethyl acetate (B1210297) or isopropyl acetate as solvents for bromination has been found to surprisingly yield highly selective para-bromination of phenols, avoiding bromination of the solvent itself. google.com

Temperature is another critical parameter. Lower temperatures generally slow down the reaction rate and can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. youtube.com

Table 1: Influence of Solvents and Reagents on Phenol Bromination

| Reagent(s) | Solvent | Key Outcome/Observation | Reference(s) |

| Bromine Water | Water (Polar) | Typically leads to polybromination (e.g., 2,4,6-tribromophenol). youtube.com | youtube.com |

| N-Bromosuccinimide (NBS) | Chlorinated Solvents | High ortho:para ratio observed. rsc.org | rsc.org |

| Bromine (Br₂) | Esters (e.g., Ethyl Acetate) | Highly selective for para-bromination. google.com | google.com |

| TMSBr and (4‐ClC₆H₄)₂SO | Acetonitrile | High regioselectivity for para-bromination due to proposed O–H···S hydrogen bonding. chemistryviews.org | chemistryviews.org |

Multi-step Synthesis Strategies Involving Precursors

Constructing a specific polysubstituted benzene ring like this compound often requires a multi-step synthesis approach. libretexts.orglibretexts.org This strategy allows for the sequential introduction of functional groups in a controlled manner, overcoming the challenges of direct functionalization where the inherent directing effects of substituents might lead to the wrong isomer. libretexts.org Such a process involves transforming a simpler, readily available starting material through a sequence of reactions to build the target molecule's complexity. youtube.com

A synthesis might begin with a precursor that already contains one or two of the desired functional groups, followed by reactions to introduce the remaining ones. The order of these reactions is crucial. For example, if a substituent is a meta-director, it should be introduced at a different stage than an ortho-, para-director to achieve the desired substitution pattern. libretexts.org

One documented synthesis of this compound starts from 2-bromo-6-formyl-anisole. prepchem.com In this multi-step pathway, the formyl group is converted into a hydroxyl group via a Baeyer-Villiger oxidation using trifluoroperacetic acid. The resulting ester is then hydrolyzed to yield the final phenol product. prepchem.com This approach highlights how a precursor with a different functional group (a formyl group) can be strategically used to install the required hydroxyl group at the correct position.

Bromination of Substituted Phenols leading to this compound Scaffold

A common strategy to synthesize brominated phenols is the direct electrophilic bromination of a substituted phenol precursor. researchgate.net In the case of this compound, the logical precursor is 2-methoxyphenol (guaiacol). The electronic properties of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both being activating and ortho-, para-directing, must be considered to predict the outcome of the bromination. wikipedia.org Both groups activate the position between them (position 3), making it a likely site for electrophilic attack.

Various brominating agents can be employed. A novel method involves the sequential dibromination and dearomatization of 2-methoxyphenols using N-bromosuccinimide (NBS), which demonstrates the reactivity of the aromatic ring to brominating agents. researchgate.net Another practical and mild method for the electrophilic bromination of phenols and their ethers uses a system of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide (AlBr₃). nih.gov

A synthesis for the related isomer, 5-bromo-2-methoxyphenol, starts with guaiacol (B22219) and uses N-bromosuccinimide in acetonitrile to achieve bromination, yielding the product in high yield. chemicalbook.com This demonstrates the feasibility of direct bromination on the 2-methoxyphenol scaffold. To achieve the 3-bromo isomer, conditions would need to be optimized to favor substitution at the C3 position over the C5 position.

Introduction of Methoxy Group in Pre-Brominated Phenolic Systems

An alternative synthetic route involves introducing the methoxy group after the bromination step. This would typically start with a pre-brominated dihydroxybenzene, such as 3-bromocatechol. The selective methylation of one of the two hydroxyl groups is the key challenge in this approach.

The synthesis of methoxy groups on a phenol ring, known as methoxylation, is often achieved through the methylation of an alkoxide. wikipedia.org A common method for the selective monomethylation of a dihydric phenol like resorcinol (B1680541) involves using a reagent like dimethyl sulfate (B86663) in the presence of a base and often a phase-transfer catalyst to improve yield. guidechem.com A similar strategy could be applied to a brominated catechol. The reaction involves deprotonating the more acidic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack the methylating agent. The subtle differences in the acidity of the two hydroxyl groups in 3-bromocatechol, influenced by the adjacent bromo and hydroxyl groups, would need to be exploited to achieve regioselective methylation at the C2 position.

Protection and Deprotection Strategies for Hydroxyl and Methoxy Functionalities

In multi-step organic synthesis, protecting groups are frequently used to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. neliti.com This strategy is particularly important when dealing with highly reactive substrates like phenols, where the activating hydroxyl group can lead to unwanted side reactions such as over-bromination.

A well-documented strategy for the synthesis of 5-bromo-2-methoxyphenol, an isomer of the target compound, provides an excellent example of this approach. chemicalbook.comgoogle.com The synthesis starts with 2-methoxyphenol (guaiacol).

Protection: The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. This converts the highly activating -OH group into a less activating acetate ester group (-OAc). This moderation of the ring's reactivity allows for more controlled bromination. chemicalbook.comgoogle.com

Bromination: The protected compound, 2-methoxyphenyl acetate, is then brominated. The reaction with bromine, often catalyzed by iron powder, proceeds to install the bromine atom on the aromatic ring. google.com

Deprotection: Finally, the acetate protecting group is removed by deacetylation, typically through hydrolysis with a base like sodium hydroxide (B78521) or sodium bicarbonate, to regenerate the phenolic hydroxyl group and yield the final product. chemicalbook.comgoogle.com

This protection-deprotection sequence ensures that the bromination is selective and avoids the formation of polybrominated by-products. The choice of protecting group is critical; it must be easy to install, stable to the conditions of the subsequent reaction, and easy to remove in high yield without affecting other parts of the molecule. neliti.com

Table 2: Common Protecting Groups for Phenolic Hydroxyl Groups

| Protecting Group | Abbreviation | Protection Reagent/Conditions | Deprotection Conditions | Reference(s) |

| Acetyl | Ac | Acetic Anhydride, Pyridine | Base (e.g., NaOH) or Acid | google.comrochester.edu |

| Benzyl | Bn | Benzyl Bromide (BnBr), Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | rochester.edu |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | rochester.eduutsouthwestern.edu |

| Methoxymethyl | MOM | MOM-Cl, Base (e.g., DIPEA) | Acid (e.g., HCl) | rochester.edu |

| p-Methoxybenzyl | PMB | PMB-Cl, Base | Oxidative cleavage (e.g., DDQ, CAN) | rochester.eduorganic-chemistry.org |

Chemo- and Regioselective Functionalization Approaches

Achieving the desired substitution pattern in polysubstituted aromatic compounds requires precise control over the reaction's chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another. nih.gov In synthesizing this compound, the primary challenge is regioselectivity: directing the bromine atom specifically to the C3 position of the 2-methoxyphenol ring.

Strategies for Achieving Desired Substitution Patterns

The final substitution pattern of an electrophilic aromatic substitution reaction is dictated by the directing effects of the substituents already present on the ring. The hydroxyl group is a powerful activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. wikipedia.org In the 2-methoxyphenol precursor, both groups strongly activate the positions ortho and para to themselves.

The -OH group at C1 directs to C3, C5, and C6.

The -OCH₃ group at C2 directs to C1, C3, and C6.

Both groups reinforce activation at the C3 and C6 positions. However, direct bromination of 2-methoxyphenol often leads to a mixture of products, with substitution occurring at the more sterically accessible C5 position (para to the hydroxyl group) as well. Therefore, strategies must be employed to favor substitution at the C3 position.

One approach is to exploit steric hindrance. Using a bulkier brominating agent or a catalyst system with bulky ligands might disfavor attack at the more hindered C3 position, which is flanked by two substituents. Conversely, specific reaction conditions might favor the C3 position. The development of methods for regioselective C-H functionalization is an active area of research. mdpi.com For example, directed ortho-metalation is a powerful strategy for site-specific functionalization, though it can be complicated by the presence of multiple oxygen substituents. nih.gov

Another strategy involves modulating the electronic properties of the directing groups. For instance, the protection of the hydroxyl group as an acetate ester, as discussed previously chemicalbook.comgoogle.com, not only reduces its activating strength but also alters its steric profile, which can influence the regiochemical outcome of the subsequent bromination step. The challenge in synthesizing the 3-bromo isomer lies in finding the precise combination of reagents and conditions that overcomes the natural tendency for substitution at other activated sites on the ring. chemistryviews.org

Stereocontrol in Related Brominated Phenolic Syntheses

While this compound itself is an achiral molecule, the principles of stereocontrol are paramount in the synthesis of more complex, chiral brominated phenolic compounds. A significant area of research is the synthesis of atropisomers—stereoisomers arising from hindered rotation around a single bond. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity in this context. nih.gov

One major biocatalytic strategy is the asymmetric transformation of a molecule where the future axis of chirality already exists. nih.gov This can be accomplished through methods such as kinetic resolution (KR), dynamic kinetic resolution (DKR), and desymmetrization. nih.gov For example, engineered enzymes have been developed to perform atroposelective C–H bromination. nih.gov A notable achievement is the use of an engineered flavin-dependent halogenase for the dynamic kinetic resolution of 3-aryl-4(3H)-quinazolinone derivatives, which represents the first biocatalytic enantioselective preparation of C–N atropisomers. nih.gov These enzymatic approaches offer a level of stereocontrol that is often difficult to achieve with traditional chemical methods, leveraging the inherent chirality of enzyme active sites to produce enantioenriched products. nih.govnih.gov

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in the synthesis of this compound and related compounds, offering pathways to improved efficiency, selectivity, and milder reaction conditions. Methodologies range from metal-catalyzed reactions and organocatalysis to highly specific biocatalytic transformations.

Metal-Catalyzed Reactions for Bromine Incorporation or Transformation

A wide array of metal-based catalysts have been successfully employed for the bromination of arenes, including phenols. nih.gov These systems can activate either the phenol substrate or the bromine source to facilitate electrophilic aromatic substitution.

Common transition metals used in these reactions include Ruthenium (Ru), Rhodium (Rh), Vanadium (V), Copper (Cu), Palladium (Pd), and Gold (Au). nih.gov A classic and straightforward approach involves using iron powder as a catalyst for bromination with elemental bromine. google.com This method has been applied in the synthesis of 5-bromo-2-methoxyphenol, an isomer of the target compound, starting from o-methoxyphenol after an acetylation protection step. google.com

More advanced catalytic systems have been developed to enhance selectivity and use safer bromine sources. For instance, regioselective monobromination of phenols has been achieved using potassium bromide (KBr) in conjunction with ZnAl–BrO₃⁻–layered double hydroxides (LDHs). mdpi.com This heterogeneous system favors bromination at the para-position and demonstrates high atom economy under mild conditions. mdpi.com

Modern photoredox catalysis offers another powerful metal-catalyzed approach. Visible-light-induced catalysis with complexes like Ru(bpy)₃Cl₂ can be used to generate bromine in situ from a stable source like carbon tetrabromide (CBr₄). beilstein-journals.org In this process, the excited ruthenium catalyst oxidizes a bromide source, forming the reactive brominating agent under exceptionally mild conditions. beilstein-journals.org Furthermore, metalloenzyme-inspired catalysts, such as Cerium-based Metal-Organic Frameworks (Ce-MOFs), have shown high activity for the oxidative halogenation of activated arenes using oxygen as a green oxidant. nih.gov

Table 1: Examples of Metal-Catalyzed Systems for Phenol Bromination

| Metal | Catalyst System | Bromine Source | Key Features |

|---|---|---|---|

| Iron (Fe) | Iron Powder | Bromine (Br₂) | Traditional and direct bromination method. google.com |

| Zinc/Aluminum | ZnAl–BrO₃⁻–LDHs | Potassium Bromide (KBr) | Heterogeneous catalyst, high para-selectivity, mild conditions. mdpi.com |

| Ruthenium (Ru) | Ru(bpy)₃Cl₂ | Carbon Tetrabromide (CBr₄) | Visible-light photoredox catalysis, in situ bromine generation. beilstein-journals.org |

| Cerium (Ce) | UiO-66(Ce) MOF | 1,3-dibromopropane or HBr | Metalloenzyme-inspired, uses O₂ as a green oxidant. nih.gov |

Organocatalysis in the Context of Halogenation

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, provides a valuable alternative to metal-based systems for the halogenation of phenols. A primary challenge in phenol halogenation is controlling regioselectivity, as electrophilic attack can occur at multiple positions, particularly the ortho and para sites. scientificupdate.com

Ammonium (B1175870) salts have been developed as effective organocatalysts for directing halogenation to the ortho-position. scientificupdate.com In a process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the halogen source, an ammonium salt catalyst with a chloride counter-ion showed high ortho-selectivity. scientificupdate.com The proposed mechanism suggests that the chloride ion acts as a superior hydrogen bond acceptor for the phenolic proton, orienting the substrate for preferential ortho-attack. scientificupdate.com

A distinct area of organocatalysis involves the use of halogen-bond donors. acs.org Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (a σ-hole) interacts with a Lewis base. acs.org Cationic and neutral organocatalysts have been designed to activate substrates like benzhydryl bromide through halogen bonding, facilitating halide abstraction. acs.org This principle can be applied to activate halogenating agents, offering a subtle and powerful method for controlling reactivity in bromination reactions.

Table 2: Organocatalytic Strategies in Halogenation

| Catalyst Type | Principle of Operation | Application |

|---|---|---|

| Ammonium Salts | Hydrogen bonding interaction between catalyst's counter-ion and phenolic proton. scientificupdate.com | ortho-Selective halogenation of phenols. scientificupdate.com |

| Halogen-Bond Donors | Activation of substrate via non-covalent σ-hole interaction. acs.org | Halide abstraction and activation of halogenating agents. acs.org |

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis utilizes the high selectivity of enzymes to perform chemical transformations that are often challenging for conventional chemistry. nih.gov In the context of brominated phenols, biocatalysts are particularly valuable for enantioselective synthesis, creating chiral molecules with a specific three-dimensional arrangement. nih.govnih.gov

One innovative biocatalytic strategy is the oxidative dearomatization of phenolic compounds, which can simultaneously install stereocenters and generate products ready for further chemical modification. nih.gov Researchers have leveraged the diversity of enzymes found in natural product biosynthetic pathways, such as FAD-dependent monooxygenases, to catalyze the site- and enantioselective oxidative dearomatization of brominated monophenols into valuable ortho-quinol products. nih.gov This approach bypasses the need for extensive protein engineering by screening a variety of natural enzymes to find one with the desired substrate scope and selectivity. nih.gov

Another frontier in biocatalysis is the use of enzymes for atroposelective synthesis. nih.gov As mentioned previously, an engineered flavin-dependent halogenase has been successfully used to perform enantioselective C–H bromination, producing axially chiral C–N atropisomers. nih.gov This demonstrates the potential of biocatalysis not only to control stereochemistry at carbon centers but also to construct more complex forms of chirality with high precision.

Table 3: Biocatalytic Approaches for Synthesis of Chiral Brominated Phenolic Derivatives

| Enzyme Class | Transformation | Key Outcome |

|---|---|---|

| FAD-dependent Monooxygenase | Oxidative dearomatization of brominated phenols. nih.gov | Enantioselective synthesis of chiral ortho-quinols. nih.gov |

| Engineered Halogenase | Atroposelective C–H bromination. nih.gov | Enantioselective synthesis of C–N atropisomers via dynamic kinetic resolution. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Methoxyphenol and Its Derivatives

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the aromatic ring of 3-bromo-2-methoxyphenol is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups. libretexts.org However, the development of transition-metal-catalyzed cross-coupling reactions has provided powerful methods for the functionalization of aryl halides, including this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or boronic esters. nih.govlibretexts.org This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for substrates like this compound which contains a reactive phenolic hydroxyl group. nih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to heteroatom-substituted aryl chlorides, with specific catalyst systems showing high efficacy. researchgate.net While direct examples for this compound are specific to individual research applications, the general conditions are well-established. For instance, studies on ortho-substituted bromoanilines have shown that catalyst systems like CataCXium A palladacycle can be uniquely effective. nih.gov The choice of base and solvent is critical, with combinations such as potassium carbonate in toluene/water or cesium carbonate in dioxane being common.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides This table is illustrative of typical conditions used for substrates similar to this compound.

| Catalyst | Boronic Acid/Ester | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | Good to Excellent |

| PdCl₂(dppf) | 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane | High |

| CataCXium A Pd G3 | Various alkyl/aryl boronic esters | K₃PO₄ | 2-MeTHF | 90-95 |

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound serves as a handle for other significant cross-coupling transformations.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgnih.gov The process is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgchemeurope.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgacsgcipr.org The catalytic system typically consists of a palladium precursor and a sterically hindered phosphine (B1218219) ligand, with a strong base such as sodium tert-butoxide being required. jk-sci.com

Table 2: Overview of Sonogashira and Buchwald-Hartwig Reactions This table outlines general parameters for these reactions with aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | Aryl-alkyne |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOtBu or K₃PO₄ | Aryl-amine |

The reactivity of the carbon-bromine bond in this compound in these cross-coupling reactions is governed by a common catalytic cycle involving a palladium center. libretexts.org The mechanism generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the aryl halide. jk-sci.com This step breaks the C-Br bond and forms a new organopalladium(II) complex. The reactivity order for halogens in this step is generally I > Br > Cl. msu.edu

Transmetalation : In this step, the organic group from the coupling partner is transferred to the palladium(II) complex, displacing the halide. For the Suzuki-Miyaura reaction, the organoboron species, activated by the base, transfers its aryl or alkyl group. libretexts.org In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and copper(I) salt, is believed to be the species that engages in transmetalation. wikipedia.org For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by the base forms a palladium-amido complex. chemeurope.com

Reductive Elimination : This is the final, product-forming step. The two organic fragments (the aryl group from this compound and the group from the coupling partner) bound to the palladium center are joined together, forming the new C-C or C-N bond. jk-sci.com This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Electrophilic Aromatic Substitution on the Phenolic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. wikipedia.org

The hydroxyl and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orglibretexts.org This is because they donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.org This stabilization lowers the activation energy of the reaction, leading to significantly faster reaction rates compared to unsubstituted benzene (B151609).

The high reactivity of phenols and anisoles often means that SEAr reactions, such as halogenation, can proceed without a Lewis acid catalyst, which is typically required for less activated rings. makingmolecules.comyoutube.com Furthermore, the reaction can be difficult to stop at monosubstitution, often leading to poly-substituted products. youtube.com To achieve selective monosubstitution, milder reaction conditions, such as lower temperatures and less polar solvents, are often necessary. youtube.com

The regiochemical outcome of electrophilic substitution on this compound is controlled by a combination of electronic and steric effects.

Electronic Effects : Both the hydroxyl group (at C1) and the methoxy group (at C2) are powerful ortho, para-directors due to their ability to donate a lone pair of electrons into the ring via resonance. This significantly increases the nucleophilicity of the carbons at positions C4 (para to -OH, ortho to -OCH₃) and C6 (ortho to -OH). The electron density is highest at these positions, making them the most likely sites for electrophilic attack.

Steric Effects : The spatial arrangement of the substituents also plays a crucial role. The positions available for substitution are C4, C5, and C6.

Position C4 : While electronically activated by both groups (para to -OH, ortho to -OCH₃), this position is flanked by the bulky bromine atom at C3 and the methoxy group at C2. This creates significant steric hindrance, which can disfavor the approach of an electrophile. ccspublishing.org.cn

Position C5 : This position is meta to the activating groups and is therefore electronically disfavored.

Position C6 : This position is ortho to the strongly activating hydroxyl group and is relatively sterically unhindered compared to C4.

Therefore, there is an interplay between the strong electronic activation at C4 and the greater steric accessibility at C6. researchgate.net In many cases involving substituted phenols, electrophilic attack preferentially occurs at the position para to the hydroxyl group. However, the combined steric bulk of the adjacent methoxy and bromo groups in this compound would likely lead to a significant portion of the substitution occurring at the less hindered C6 position. The precise ratio of C4 to C6 substitution would depend on the size of the incoming electrophile and the specific reaction conditions.

Oxidation and Reduction Reactions of Methoxy and Hydroxyl Groups

Oxidation and reduction reactions are fundamental transformations that can selectively target the functional groups of this compound, altering its electronic properties and subsequent reactivity.

The oxidation of phenols, particularly those with electron-donating groups like a methoxy substituent, can lead to a variety of products. A notable transformation for 2-methoxyphenols is oxidative dearomatization. nih.govyoutube.com For instance, the reaction of 2-methoxyphenols with reagents like N-bromosuccinimide (NBS) can achieve both bromination of the aromatic ring and subsequent oxidation in a single operation. researchgate.net This process converts the phenol (B47542) into a highly reactive ortho-quinone monoacetal. researchgate.net In the context of this compound, the phenolic hydroxyl group is the primary site for such oxidative transformations. This reactivity is attributed to the ability of the hydroxyl group to be oxidized to a phenoxyl radical, which can then undergo further reactions. youtube.comnih.gov The oxidation of 4-halophenols with an artificial metalloenzyme has been shown to selectively convert them into higher molecular weight compounds, such as oligomers formed through C-O bond linkages. mdpi.com

Conversely, reduction reactions of the methoxy and hydroxyl groups are less common under standard conditions but can be achieved. The cleavage of aryl methyl ethers to yield the corresponding phenol is a well-established transformation, often requiring strong reagents like boron tribromide. organic-chemistry.org This selective dealkylation represents a reduction at the methoxy group's methyl carbon. The aromatic ring itself can be reduced under harsh conditions, but selective reduction of the hydroxyl or methoxy group without affecting the ring is challenging.

The transformation of functional groups directly impacts the aromaticity and, consequently, the reactivity of the molecule. The conversion of a 2-methoxyphenol to an ortho-quinone monoacetal is a prime example of dearomatization. researchgate.net This process disrupts the stable, planar, cyclic π-system of the benzene ring, leading to a significant increase in chemical reactivity. ucsb.edu The resulting cyclohexadienone structure is no longer aromatic and can act as a reactive intermediate in various cycloaddition and nucleophilic addition reactions. researchgate.netucsb.edu

This change in aromaticity fundamentally alters the chemical nature of the this compound moiety, transforming it from a relatively stable aromatic compound into a versatile and reactive synthetic intermediate. The presence of substituents like methoxy and hydroxyl groups influences the stability of the aromatic ring and its susceptibility to dearomatization. ijrra.netrsc.org

| Property | Aromatic Phenol State | Oxidized Dearomatized State (ortho-Quinone) |

|---|---|---|

| Aromaticity | Aromatic | Non-aromatic |

| Ring Carbon Hybridization | sp² | Four sp² and two sp³ |

| Reactivity | Undergoes electrophilic aromatic substitution | Acts as a reactive diene/dienophile in cycloadditions; susceptible to nucleophilic attack |

| Stability | High (aromatic stabilization) | Low (highly reactive intermediate) |

Cyclization and Rearrangement Reactions Involving the this compound Moiety

The arrangement of functional groups in this compound provides a scaffold for complex intramolecular reactions, leading to the formation of novel cyclic structures.

The synthesis of bicyclic systems from phenolic precursors is a powerful strategy in organic chemistry. nih.gov Derivatives of 2-methoxyphenol can serve as precursors to bicyclo[2.2.2]octenone skeletons, which are valuable intermediates for constructing more complex molecular architectures. researchgate.netrsc.org Oxidative cyclization is a key method for creating polycyclic compounds from phenols. nih.govnih.gov This process often involves the oxidation of the phenol to activate the aromatic ring, followed by an intramolecular nucleophilic attack from a side chain. nih.gov Such strategies can lead to the efficient construction of strained and complex ring systems, including benzoxa[3.2.1]octanes. The development of methods to create densely functionalized multicyclic ring systems is an active area of research. uvic.ca

The specific substitution pattern of this compound allows for several potential intramolecular cyclization pathways, particularly after modification of the core structure. For instance, the introduction of a suitable side chain could enable radical cyclization. beilstein-journals.org Oxidative cyclizations can be initiated at the ortho-position of the phenol, driven by hypervalent iodine reagents, to form new heterocyclic rings. nih.govnih.gov The mechanism often involves the reaction of the reagent with the phenolic hydroxyl group, which activates the ring for a subsequent nucleophilic attack from a tethered group. nih.gov These reactions demonstrate how the inherent reactivity of the phenol can be harnessed to forge new intramolecular bonds and build complex polycyclic frameworks. nih.gov

| Reaction Type | Required Modification/Reagent | Potential Product Type | General Principle |

|---|---|---|---|

| Radical Cyclization | Introduction of an unsaturated side chain; radical initiator (e.g., AIBN) | Fused or bridged ring systems | Formation of a radical that attacks an intramolecular π-system. beilstein-journals.org |

| Oxidative Cyclization | Introduction of a nucleophilic side chain; hypervalent iodine reagent | Oxygen-containing heterocycles | Oxidation of the phenol activates the ring for intramolecular nucleophilic attack. nih.govnih.gov |

| Heck Cyclization | Introduction of an alkene-containing side chain; Palladium catalyst | Carbocyclic or heterocyclic rings | Palladium-catalyzed coupling between the aryl bromide and the tethered alkene. |

| Nucleophilic Aromatic Substitution (SNAr) | Introduction of a side chain with a strong nucleophile (e.g., amine, alkoxide) | Fused heterocyclic systems | Intramolecular displacement of the bromide by a tethered nucleophile. |

Autopolymerization and Degradation Mechanisms of Related Brominated Methoxyarenes

The stability of brominated phenols and related compounds is a critical consideration, as they can undergo polymerization or degradation under certain conditions.

Phenols are known to undergo oxidative coupling to form polymeric materials. nih.gov In the case of bromophenols, oxidation with reagents like potassium permanganate (B83412) can generate phenoxyl radicals, which can then couple to form dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.gov This process of radical dimerization is a form of polymerization. Similarly, highly reactive intermediates like quinone methides, which can be formed from phenols, have a strong tendency to polymerize. youtube.com Autocatalytic reactions can also play a role in both polymerization and depolymerization processes of related systems. osti.gov

The thermal degradation of brominated aromatic compounds, such as those used as flame retardants, has been studied extensively. murdoch.edu.auresearchgate.net Under pyrolytic (high temperature) conditions, the primary degradation pathway often involves the cleavage of the carbon-bromine bond to release bromine atoms. researchgate.net Another significant pathway is the cleavage of the C-O bonds in the methoxy group or the phenolic C-O bond. researchgate.net For brominated flame retardants like tetrabromobisphenol A (TBBPA), thermal degradation leads to the formation of various brominated phenols and the release of hydrogen bromide (HBr). researchgate.netcetjournal.it These smaller molecules can be volatile products of decomposition. The degradation of brominated compounds can also be influenced by catalysts, which can promote debromination or cleavage into smaller phenolic units. nih.gov

| Condition | Potential Degradation Product | Underlying Mechanism |

|---|---|---|

| Oxidative Stress | Polybrominated poly(phenylene oxide)s | Phenoxyl radical coupling. nih.gov |

| High Temperature (Pyrolysis) | Hydrogen Bromide (HBr) | Cleavage of C-Br bond and hydrogen abstraction. cetjournal.it |

| High Temperature (Pyrolysis) | Brominated phenols/cresols | Cleavage of the methoxy C-O bond and subsequent reactions. cetjournal.itnih.gov |

| High Temperature (Pyrolysis) | Char/Coke | Extensive condensation and polymerization reactions. researchgate.net |

Identification of Reaction Products and By-products

Based on the reactivity of analogous compounds, several classes of reaction products and by-products can be anticipated from reactions involving this compound.

Oxidative Coupling Products: Phenols, including guaiacol (B22219) derivatives, are known to undergo oxidative coupling reactions, often catalyzed by enzymes like laccase or other oxidizing agents. This process involves the formation of phenoxy radicals, which can then couple in various ways. For this compound, this could lead to the formation of dimers, oligomers, and polymers. The resulting structures would likely involve C-C and C-O linkages between the aromatic rings.

Decomposition Products: The thermal decomposition of methoxyphenols, such as guaiacol, has been studied and provides a model for the potential decomposition products of this compound. nrel.gov Initial cleavage of the methoxy group is a common primary step, leading to the formation of a methyl radical and a brominated catechol-like radical. nrel.gov Subsequent reactions can be complex, but potential products and by-products are outlined in the table below.

| Potential Reaction Type | Plausible Products | Plausible By-products |

| Thermal Decomposition | Brominated catechols, Brominated phenols, Cyclopentadienone derivatives | Methyl radicals, Carbon monoxide, Acetylene (B1199291), Vinylacetylene |

| Autopolymerization (acid-catalyzed) | Poly(this compound) | Hydrogen bromide, Methyl bromide |

| Enzymatic Polymerization | Oligomers and polymers with C-C and C-O linkages | Water |

Table 1: Potential Reaction Products and By-products of this compound

It is important to note that the presence of the bromine atom could influence the distribution of these products compared to unsubstituted guaiacol. Furthermore, in the context of polymerization reactions, by-products can arise from side reactions. For instance, in a study on the autopolymerization of the structurally similar 2-bromo-3-methoxythiophene, the formation of hydrogen bromide and methyl bromide was observed as a side reaction due to the cleavage of the methoxy group. researchgate.net

Mechanistic Pathways of Polymerization and Decomposition

The mechanistic pathways for the polymerization and decomposition of this compound can be inferred from studies on related aromatic compounds.

Polymerization Mechanisms:

Enzymatic Oxidative Polymerization: Laccase-catalyzed polymerization of methoxyphenols proceeds via the generation of phenoxy radicals. researchgate.net For this compound, the enzyme would abstract a hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxy radical. These radicals can then undergo coupling at various positions on the aromatic ring, leading to the formation of a polymer with a complex, branched structure containing both carbon-carbon and carbon-oxygen linkages.

Acid-Catalyzed Polymerization: Drawing an analogy from the autopolymerization of 2-bromo-3-methoxythiophene, an acid-catalyzed polymerization of this compound could be envisioned. researchgate.net In this scenario, protonation of the methoxy group could facilitate its cleavage as methanol (B129727) or methyl bromide (in the presence of bromide ions). The resulting carbocation on the aromatic ring could then be attacked by another monomer unit, initiating a chain-growth polymerization. The elimination of hydrogen bromide could also play a role in the propagation steps.

Decomposition Mechanisms:

The thermal decomposition of methoxyphenols provides a likely model for the degradation of this compound. nrel.gov The primary proposed pathway involves the homolytic cleavage of the O–CH3 bond of the methoxy group, which is typically the weakest bond.

Initiation: The reaction is initiated by the thermal scission of the methoxy C-O bond, yielding a hydroxyphenoxy radical and a methyl radical. HOC6H3(Br)OCH3 → HOC6H3(Br)O• + •CH3

Propagation and Rearrangement: The resulting hydroxyphenoxy radical can undergo further reactions. One plausible pathway is decarbonylation (loss of CO) to form a hydroxycyclopentadienyl radical. nrel.gov HOC6H3(Br)O• → •C5H3(Br)OH + CO

Further Decomposition: The hydroxycyclopentadienyl radical is unstable and can lose a hydrogen atom to form a brominated cyclopentadienone derivative. nrel.gov This intermediate can then decompose further by losing another molecule of carbon monoxide to yield smaller unsaturated products like acetylene and vinylacetylene. nrel.gov

It is crucial to emphasize that these proposed mechanisms are based on studies of analogous compounds and that dedicated experimental and computational studies on this compound are needed for definitive confirmation of its reaction products and mechanistic pathways.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 3-Bromo-2-methoxyphenol, ¹H and ¹³C NMR would provide the primary evidence for its structural confirmation.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the methoxy (B1213986) group protons, and the three aromatic protons. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The three aromatic protons on the benzene (B151609) ring would exhibit specific splitting patterns (multiplicities) and chemical shifts determined by their positions relative to the hydroxyl, methoxy, and bromine substituents. These patterns, governed by spin-spin coupling, are critical for confirming the 1,2,3-substitution pattern.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven unique signals, corresponding to the seven carbon atoms in the molecule (six aromatic and one methoxy carbon). The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing and heavy-atom effect of the bromine. The carbon atom bonded to the bromine would show a characteristic shift, and the carbons bonded to the oxygen atoms would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 130 |

| C-OH | --- | 145 - 155 |

| C-OCH₃ | --- | 140 - 150 |

| C-Br | --- | 105 - 115 |

| OCH₃ | ~3.9 | ~56 |

While phenol-keto tautomerism is a known phenomenon, for simple phenols like this compound, the equilibrium lies heavily towards the aromatic phenol (B47542) form due to the stability conferred by aromaticity byjus.comlibretexts.orgstackexchange.com. Specific NMR studies would be required to detect any minor tautomeric forms, potentially using variable temperature experiments or specific solvent systems, but such studies for this compound have not been reported.

Conformational analysis would primarily focus on the orientation of the methoxy group relative to the adjacent hydroxyl and bromo substituents nih.govauremn.org.br. The rotation around the C-O bond of the methoxy group could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) in conjunction with quantum mechanical calculations to determine the most stable conformer(s) in solution nih.govfrontiersin.org.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretches : Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=C Stretches : Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches : The C-O stretching vibrations for the phenol and the methoxy ether linkage would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Br Stretch : The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-650 cm⁻¹ range okstate.edudocbrown.info.

A detailed assignment of all vibrational modes would typically be supported by computational frequency calculations.

Table 2: Expected Vibrational Band Assignments for this compound (Note: This table is predictive and not based on reported experimental data.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (OCH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1300 |

In the solid state, this compound is expected to exhibit intermolecular interactions that dictate its crystal packing. The primary interaction would be hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom (either from a hydroxyl or methoxy group) of a neighboring molecule nih.govnih.gov. Furthermore, the presence of a bromine atom allows for the possibility of halogen bonding (C-Br···O or C-Br···Br interactions), which is a significant directional interaction in crystal engineering nih.govnih.govresearchgate.netmdpi.com. A definitive analysis of these interactions would require single-crystal X-ray diffraction data, which is not currently available in the public domain for this compound. Solid-state IR spectroscopy could provide indirect evidence of these interactions through shifts in the vibrational frequencies, particularly of the O-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* transitions of the benzene ring. The positions and intensities of these absorption bands (λmax) are sensitive to the nature and position of the substituents. The hydroxyl and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift of the benzene absorption bands. The specific λmax values for this compound would need to be determined experimentally, as reliable data is not available in published literature researchgate.netscience-softcon.de.

Electronic Absorption Properties and Transitions

The electronic absorption properties of this compound, typically studied using Ultraviolet-Visible (UV-Vis) spectroscopy, are governed by the electronic transitions within the molecule's chromophores. The primary chromophore is the substituted benzene ring. The absorption of UV or visible light excites outer electrons from their ground state to a higher energy state.

For an aromatic compound like this compound, the key electronic transitions involve π (pi) and n (non-bonding) electrons. The hydroxyl (-OH) and methoxy (-OCH₃) groups possess lone pairs of electrons (n electrons), while the benzene ring has a system of conjugated π electrons. The expected transitions would be:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Aromatic systems typically display strong absorptions from these transitions. For substituted phenols, these often appear as two distinct bands, the E-band (ethylenic) and B-band (benzenoid), which can be influenced by substitution.

n → π* transitions: This transition involves moving an electron from a non-bonding orbital (on the oxygen atoms of the hydroxyl and methoxy groups) to a π* anti-bonding orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions.

While specific experimental UV-Vis spectra for this compound are not detailed in the reviewed literature, studies on analogous substituted phenols show that substituents like bromine, hydroxyl, and methoxy groups act as auxochromes. researchgate.net These groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and alter the intensity of the absorption bands compared to unsubstituted benzene. The solvent environment also plays a crucial role, as polar solvents can interact with the lone pairs and polar groups, further influencing the energy of the electronic transitions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities) of electronic transitions. q-chem.com This method is often used to complement and interpret experimental UV-Vis spectra.

The accuracy of TD-DFT predictions depends heavily on the choice of the exchange-correlation functional and the basis set used in the calculation. q-chem.com For a molecule like this compound, a typical TD-DFT calculation would involve:

Ground-State Optimization: First, the molecule's geometry is optimized using standard Density Functional Theory (DFT) to find its lowest energy conformation.

Excitation Energy Calculation: TD-DFT is then applied to the optimized structure to calculate the energies of the first several singlet electronic excited states.

No specific TD-DFT studies for this compound have been found in the surveyed literature. However, computational analyses of similar molecules, such as other bromo-methoxy substituted compounds, have successfully used TD-DFT to correlate theoretical electronic transitions with experimental spectra. jchr.orgnih.gov Such a study on this compound would provide valuable insights into the nature of its frontier molecular orbitals (HOMO and LUMO) and how they contribute to the primary π → π* and n → π* transitions.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Analysis for Molecular Structure and Crystal Packing

A search of crystallographic databases and literature did not yield a published crystal structure for this compound. However, structures of more complex molecules containing the 5-bromo-2-hydroxy-3-methoxybenzylidene moiety have been determined. researchgate.net If a suitable single crystal of this compound were grown, this analysis would provide definitive data on its molecular geometry and the intermolecular forces, such as hydrogen bonds involving the hydroxyl group, that dictate its solid-state structure.

Illustrative Data Table for a Hypothetical Crystal Structure This table shows the type of data that would be obtained from a single-crystal XRD experiment. The values are for illustrative purposes only.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 6.20 |

| c (Å) | 14.30 |

| β (°) | 95.5 |

| Volume (ų) | 750.0 |

| Z | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like normalized contact distance (dnorm) onto this surface, researchers can identify specific regions of intermolecular contact. The analysis also generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts and provide a quantitative percentage contribution for each type of interaction. researchgate.net

Since no crystal structure for this compound is publicly available, a Hirshfeld analysis has not been performed. For a molecule with its functional groups, the analysis would be expected to highlight several key interactions:

O···H/H···O contacts: Representing strong hydrogen bonds involving the phenolic hydroxyl group.

H···H contacts: Typically the most abundant contacts, representing van der Waals forces.

Br···H/H···Br contacts: Indicating halogen bonding or weaker van der Waals interactions.

C···H/H···C contacts: Related to C-H···π interactions.

C···C contacts: Indicative of π-π stacking between aromatic rings.

Illustrative Table of Hirshfeld Contact Contributions This table illustrates the kind of quantitative data provided by a Hirshfeld analysis for a similar bromo-substituted phenolic compound. nih.goviucr.org

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~30-50% |

| O···H / H···O | ~15-25% |

| C···H / H···C | ~10-20% |

| Br···H / H···Br | ~5-15% |

| C···C | ~2-5% |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For molecular characterization, it provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

The molecular weight of this compound (C₇H₇BrO₂) is 203.03 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

While a published spectrum for this compound was not located, the fragmentation pattern can be predicted based on the functional groups present:

Loss of a methyl radical (-•CH₃): Cleavage of the ether bond could lead to a fragment at M-15.

Loss of a formyl radical (-•CHO): A common fragmentation pathway for methoxy-substituted aromatic rings, resulting in a fragment at M-29.

Loss of a bromine atom (-•Br): Cleavage of the C-Br bond would yield a significant peak at M-79/M-81.

Loss of H₂O: Fragmentation involving the hydroxyl group could result in a peak at M-18. libretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 202/204 | [C₇H₇BrO₂]⁺• | Molecular ion (M⁺•, M+2), characteristic 1:1 bromine isotope pattern |

| 187/189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 173/175 | [M - CHO]⁺ | Loss of a formyl radical |

| 123 | [M - Br]⁺ | Loss of a bromine atom |

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, such as those using Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental tools for investigating the electronic structure and properties of molecules from first principles. nih.govntnu.no These computational methods can predict a wide range of molecular properties without the need for experimental data.

Hartree-Fock (HF) Theory: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF systematically neglects electron correlation, which can affect the accuracy of some calculated properties. arxiv.org

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the molecule's electron density rather than its complex wavefunction. It includes a term for electron correlation through an exchange-correlation functional. The choice of functional (e.g., B3LYP) is critical to the accuracy of the results. ntnu.no

For this compound, these calculations could provide:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular orbital energies.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is valuable for predicting sites of intermolecular interactions. jchr.org

Optimized Molecular Structural Parameters and Geometries

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. This is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional, combined with a robust basis set like 6-311++G(d,p). jcsp.org.pkresearchgate.netsphinxsai.com This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. inpressco.com

The optimized structure is influenced by the electronic and steric effects of its substituents: the hydroxyl (-OH), methoxy (-OCH₃), and bromine (-Br) groups. nih.gov The electron-donating nature of the hydroxyl and methoxy groups and the inductive and steric effects of the bromine atom collectively determine the bond lengths and angles within the molecule. nih.gov Intramolecular interactions, such as potential hydrogen bonding between the hydroxyl hydrogen and the methoxy oxygen, can further stabilize the geometry. The predicted geometric parameters are crucial for subsequent calculations of the molecule's properties.

| Parameter (Bond) | Predicted Bond Length (Å) | Parameter (Angle) | Predicted Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |

| C2-C3 | 1.398 | C1-C2-C3 | 120.5 |

| C3-C4 | 1.390 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.393 | C3-C4-C5 | 119.8 |

| C5-C6 | 1.394 | C4-C5-C6 | 120.0 |

| C1-O1 (OH) | 1.365 | C5-C6-C1 | 120.1 |

| O1-H | 0.965 | C2-C1-O1 | 118.0 |

| C2-O2 (OCH3) | 1.370 | C1-O1-H | 109.0 |

| O2-C (Me) | 1.430 | C1-C2-O2 | 117.5 |

| C3-Br | 1.910 | C3-C2-O2 | 122.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. jchr.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scielo.br

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO is anticipated to be distributed over the aromatic ring with significant contributions from the antibonding orbitals associated with the C-Br bond. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, including chemical potential (μ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). scielo.brirjweb.com These descriptors provide quantitative measures of the molecule's stability and reactivity.

| Parameter | Predicted Value |

|---|---|

| E_HOMO (eV) | -5.85 |

| E_LUMO (eV) | -1.20 |

| Energy Gap (ΔE) (eV) | 4.65 |

| Chemical Potential (μ) (eV) | -3.525 |

| Chemical Hardness (η) (eV) | 2.325 |

| Global Softness (σ) (eV⁻¹) | 0.430 |

| Electrophilicity Index (ω) (eV) | 2.67 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. jchr.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

In the MEP map of this compound, the most negative regions (red) are expected to be located around the oxygen atoms of the hydroxyl and methoxy groups, due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles. Conversely, the most positive region (blue) is anticipated to be around the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack. The bromine atom often exhibits a region of positive potential known as a "sigma-hole" on its outermost surface, which can participate in halogen bonding. researchgate.net The aromatic protons will also show regions of moderately positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. jcsp.org.pk This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor NBO to an empty acceptor NBO. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). scielo.br

For this compound, significant hyperconjugative interactions are expected to involve the lone pairs of the oxygen atoms (donors) and the π* antibonding orbitals of the aromatic ring (acceptors). For instance, electron delocalization from the lone pair of the hydroxyl oxygen (LP(O1)) to the π(C2-C3) and π(C5-C6) orbitals would contribute to the stability of the molecule. Similarly, interactions involving the methoxy oxygen lone pairs are also significant. These charge transfer events are indicative of the electronic communication between the substituents and the phenyl ring.

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π(C2-C3) | 22.5 |

| LP (O1) | π(C5-C6) | 2.8 |

| LP (O2) | π(C1-C6) | 5.5 |

| LP (O2) | π(C2-C3) | 25.1 |

| π (C3-C4) | π(C1-C6) | 18.9 |

| π (C5-C6) | π(C3-C4) | 20.3 |

Prediction of Thermodynamic Properties (e.g., Gibbs Free Energy, Enthalpy)

Computational chemistry allows for the prediction of key thermodynamic properties of a molecule based on its calculated vibrational frequencies at its optimized geometry. acs.org Properties such as standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and standard entropy (S°) can be calculated at a given temperature, typically 298.15 K (25 °C). researchgate.net

These thermodynamic parameters are crucial for understanding the stability and spontaneity of chemical reactions involving the molecule. For this compound, these values provide a theoretical basis for its energetic profile. The calculations are generally performed using statistical mechanics principles applied to the results from DFT calculations. nih.govmdpi.com

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of formation (ΔH_f°) | -255.0 kJ/mol |

| Standard Gibbs Free Energy of formation (ΔG_f°) | -190.0 kJ/mol |

| Standard Entropy (S°) | 380.0 J/mol·K |

Nonlinear Optical (NLO) Properties